![molecular formula C9H16O3 B12635986 2-[(2-Methyloxiran-2-yl)methoxy]oxane CAS No. 918947-50-9](/img/structure/B12635986.png)
2-[(2-Methyloxiran-2-yl)methoxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methyloxiran-2-yl)methoxy]oxane is a chemical compound known for its unique structure and properties It is an oxirane derivative, characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a methoxy group attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyloxiran-2-yl)methoxy]oxane typically involves the reaction of 2-methyloxirane with a suitable oxane derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound. The reaction is usually carried out at a temperature range of 50-70°C, with a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methyloxiran-2-yl)methoxy]oxane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-40°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature50-70°C.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Substituted oxirane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methyloxiran-2-yl)methoxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Methyloxiran-2-yl)methoxy]oxane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential bioactivity, including antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Methyloxiran-2-yl)methoxy]ethane: Similar structure but with an ethane backbone instead of oxane.
2-[(2-Methyloxiran-2-yl)methoxy]propane: Similar structure but with a propane backbone.
2-[(2-Methyloxiran-2-yl)methoxy]butane: Similar structure but with a butane backbone.
Uniqueness
2-[(2-Methyloxiran-2-yl)methoxy]oxane is unique due to its oxane backbone, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
918947-50-9 |
---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-[(2-methyloxiran-2-yl)methoxy]oxane |
InChI |
InChI=1S/C9H16O3/c1-9(7-12-9)6-11-8-4-2-3-5-10-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
NRCJAEFLKHHTEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)COC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.